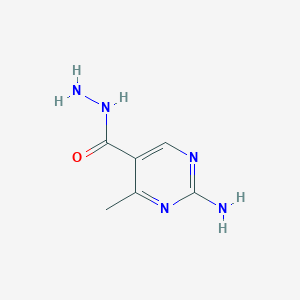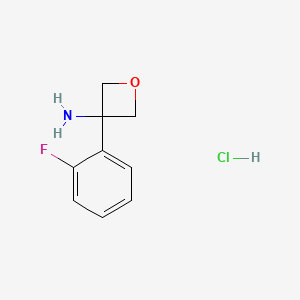
3-(2-Fluorophenyl)oxetan-3-amine hydrochloride
Vue d'ensemble
Description
3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is a chemical compound with the CAS Number: 1332839-78-7 . It has a molecular weight of 203.64 . The IUPAC name for this compound is 3-(2-fluorophenyl)-3-oxetanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is a powder . It has a melting point of 180-182 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
1. Development of Novel IDO1 Inhibitors
3,3-Disubstituted oxetanes, including 3-(2-Fluorophenyl)oxetan-3-amine, have been successfully utilized as bioisosteres in the development of novel classes of indole-amine 2,3-dioxygenase (IDO1) inhibitors, which are potentially significant for oncology. Specifically, incorporating an oxetane and fluorophenyl into these molecules has resulted in improved potency and pharmacokinetic profiles, making them suitable for oral and parenteral dosing in Q3W (once every 3 weeks) schedules (Li et al., 2022).
2. Synthesis of Heterocycles
A pioneering approach involving fluorocyclization has been used to synthesize 3-functionalized oxetanes. This is the first instance of using fluorocyclization to construct four-membered heterocycles. The presence of electron-donating groups in the compound structure plays a critical role in facilitating this cyclization process, as confirmed by both DFT and experimental studies (Zhang et al., 2021).
3. Antibacterial Activity
The synthesis of derivatives like 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, which are structurally similar to 3-(2-Fluorophenyl)oxetan-3-amine, has been shown to possess significant antibacterial properties. These compounds, when condensed with aromatic aldehydes and ketones and subsequently reduced, demonstrate high antibacterial activity (Arutyunyan et al., 2017).
4. Fluorescent Sensing and Detection
Compounds with fluorophenyl moieties, similar to 3-(2-Fluorophenyl)oxetan-3-amine, have been utilized in the development of fluorescent sensors. These sensors demonstrate the capability for detecting oxalyl chloride and phosgene, toxic chemicals used in industrial processes. The sensors operate on a "turn-on" fluorescence mode due to intramolecular cyclization reactions, offering a convenient and reliable detection method for these harmful agents (Zhang et al., 2017).
5. Neurokinin-1 Receptor Antagonist
Compounds structurally related to 3-(2-Fluorophenyl)oxetan-3-amine have been developed as neurokinin-1 receptor antagonists. These compounds are effective in preclinical tests for conditions such as emesis and depression, offering potential for clinical use in these areas (Harrison et al., 2001).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(2-fluorophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEXYLYWHONDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)oxetan-3-amine hydrochloride | |
CAS RN |
1332839-78-7 | |
| Record name | 3-(2-fluorophenyl)oxetan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
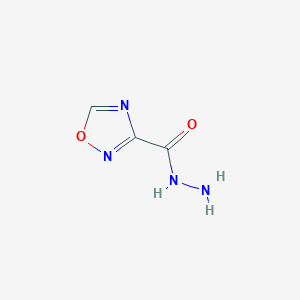
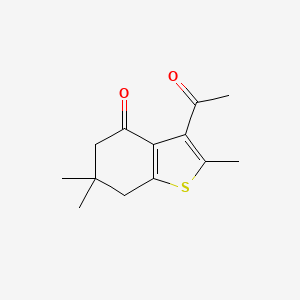
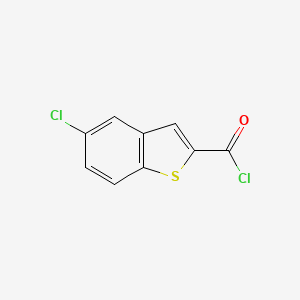
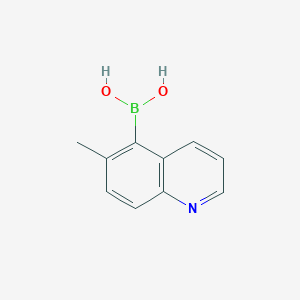
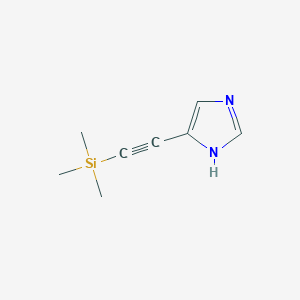
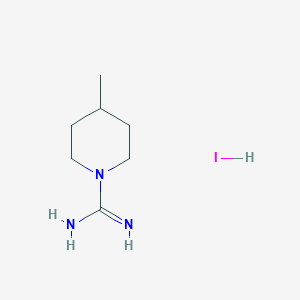
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)
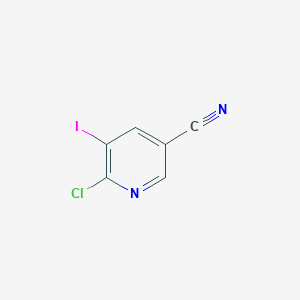
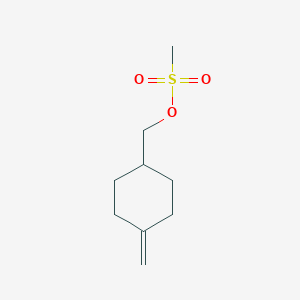
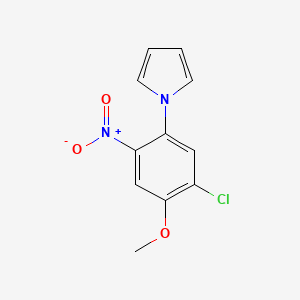
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
